9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine
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Overview
Description
9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a purine base, a tetrahydrofuro[3,4-d][1,3]dioxol ring, and an aminopropylthio group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrofuro[3,4-d][1,3]dioxol ring, the introduction of the aminopropylthio group, and the attachment of the purine base. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a biochemical probe or therapeutic agent can be investigated. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme mechanisms or cellular processes.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its structural features suggest potential activity as an antiviral, anticancer, or antimicrobial agent, pending further research and validation.
Industry
In industrial applications, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s aminopropylthio group may play a crucial role in binding to these targets, while the purine base could facilitate interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a comparable structure.
Thioguanine: A purine analog with a thiol group, used as a chemotherapeutic agent.
Uniqueness
What sets 9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine apart is its unique combination of a tetrahydrofuro[3,4-d][1,3]dioxol ring and an aminopropylthio group. This combination provides distinct chemical properties and potential biological activities not found in the similar compounds listed above.
Properties
Molecular Formula |
C16H24N6O3S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
9-[(3aR,4R,6S,6aS)-6-(3-aminopropylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine |
InChI |
InChI=1S/C16H24N6O3S/c1-16(2)24-11-9(6-26-5-3-4-17)23-15(12(11)25-16)22-8-21-10-13(18)19-7-20-14(10)22/h7-9,11-12,15H,3-6,17H2,1-2H3,(H2,18,19,20)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
BBDRGKQECWZRRA-SDBHATRESA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CSCCCN)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CSCCCN)C |
Origin of Product |
United States |
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